molecular formula C12H19NO3 B592238 Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate CAS No. 120871-73-0

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B592238
CAS No.: 120871-73-0
M. Wt: 225.288
InChI Key: FMKOLWIQHDLUPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate with allyl alcohol in the presence of dibutyltin oxide as a catalyst. The reaction is carried out in anhydrous toluene under reflux conditions for 20 hours . Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl alcohol under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOLWIQHDLUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163915
Record name 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120871-73-0
Record name 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120871-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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